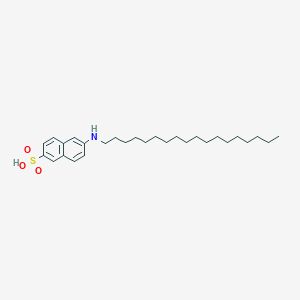

6-(Octadecylamino)naphthalene-2-sulfonic acid

Descripción general

Descripción

6-(Octadecylamino)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of 2-naphthalene sulfonates . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group at the 2-position . Naphthalene is a bicyclic compound that is made up of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound is expected to have a large value of nonlinear polarizability . This is due to its molecular structure, which allows it to produce a stable Langmuir-Blodgett (LB) film . The LB film is expected to be useful for functional membranes .Aplicaciones Científicas De Investigación

Photophysical Behavior in Biological Systems : A study by Moreno Cerezo et al. (2001) explored the photophysical properties of related probes in biological systems. This research helps in understanding how these compounds behave in different solvents, which is crucial for their application in peptide and protein studies.

Electrochemical Behavior and Applications : Research by Konarev (2021) focused on the electrochemical behavior of similar naphthalene sulfonic acids, which is significant for their application in electrochemical syntheses and related industrial processes.

Environmental Applications : A study by Rivera-Utrilla et al. (2002) investigated the efficacy of ozone oxidation in treating waters containing naphthalene sulfonic acids. This research is pertinent to environmental management, particularly in the textile industry.

Bacterial Degradation : Research on bacterial degradation of aminonaphthalene sulfonic acids by Nörtemann et al. (1986) provides insights into bioremediation processes and the environmental fate of these compounds.

Biomolecular Activity in Anti-Inflammatory Applications : A study by Udoikono et al. (2022) explored the anti-inflammatory properties of naphthalene sulfonic acid derivatives, highlighting their potential in pharmaceutical applications.

Nuclear Medicine and Molecular Imaging : Basuli et al. (2012) discussed the synthesis of a radiolabeled analog of a related compound for use in positron emission tomography, emphasizing its application in nuclear medicine.

Application in Proton Exchange Membranes : Research by Wang et al. (2015) and Wang & Guiver (2017) on sulfonated polybenzothiazoles containing naphthalene highlights their importance in the development of efficient proton exchange membranes for fuel cells.

Micellar Applications in Chemical Reactions : Studies by Brinchi et al. (2001) and Brinchi et al. (2001) provide insights into the micellar effects on SN2 reactions of alkyl naphthalene sulfonates, relevant in surfactant chemistry and related industrial applications.

Use in Geothermal Reservoirs : The application of polyaromatic sulfonates as tracers in geothermal reservoirs was explored by Rose et al. (2001), providing valuable data for geothermal energy exploration.

Layered Solids and Nanocomposites : Research by Raki et al. (2004) on the synthesis of nanocomposites using layered materials and naphthalene sulfonates has potential applications in cement and concrete science.

Synthesis of Isotopically Labeled Compounds : The synthesis of 2‐naphthalene‐d7‐sulfonic acid, an important standard for analytical chemistry, was discussed by Sniegoski et al. (1982).

Safety and Hazards

The safety data sheet for naphthalene-2-sulfonic acid indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

6-(octadecylamino)naphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-27-20-18-26-24-28(33(30,31)32)21-19-25(26)23-27/h18-21,23-24,29H,2-17,22H2,1H3,(H,30,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESBILZALREJFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600013 | |

| Record name | 6-(Octadecylamino)naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30536-61-9 | |

| Record name | 6-(Octadecylamino)naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

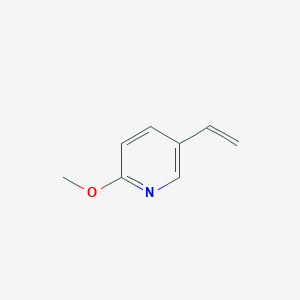

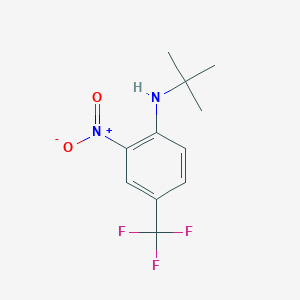

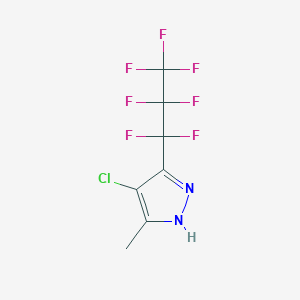

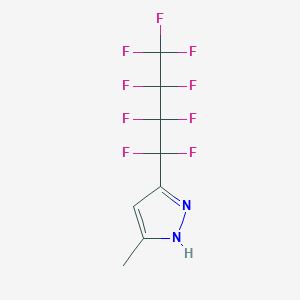

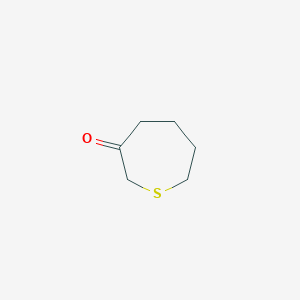

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.